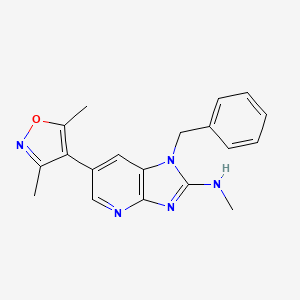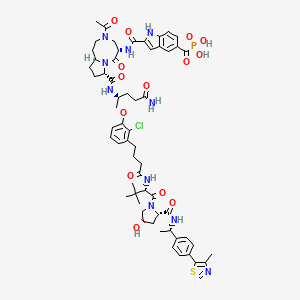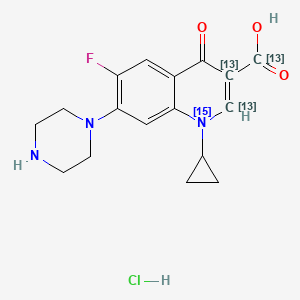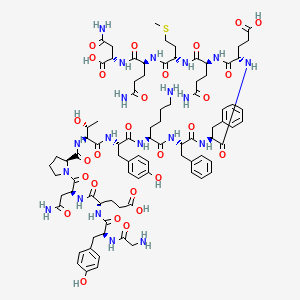
Amyloid Precursor C-Terminal Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Amyloid Precursor C-Terminal Peptide is a fragment derived from the Amyloid Precursor Protein. This peptide has garnered significant attention due to its association with Alzheimer’s disease. The Amyloid Precursor Protein is cleaved by enzymes, resulting in various fragments, including the this compound. This peptide is implicated in the pathogenesis of Alzheimer’s disease, making it a crucial subject of study in neurobiology and medical research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of the Amyloid Precursor C-Terminal Peptide typically involves the enzymatic cleavage of the Amyloid Precursor Protein. This process is mediated by β-secretase and γ-secretase enzymes, which sequentially cleave the protein to produce the peptide. The reaction conditions often include maintaining a physiological pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of the this compound involves recombinant DNA technology. The gene encoding the Amyloid Precursor Protein is inserted into a suitable expression vector, which is then introduced into a host cell, such as E. coli or yeast. The host cells are cultured, and the expressed protein is harvested and purified. The purified protein is then subjected to enzymatic cleavage to obtain the desired peptide .
化学反応の分析
Types of Reactions: The Amyloid Precursor C-Terminal Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, which are implicated in cellular damage.
Reduction: This reaction can reverse oxidation, potentially mitigating some of the peptide’s harmful effects.
Substitution: This reaction involves the replacement of specific amino acids within the peptide, which can alter its properties and interactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques to introduce specific amino acid changes.
Major Products Formed:
Oxidation: Formation of oxidized peptide variants.
Reduction: Restoration of the native peptide structure.
Substitution: Modified peptides with altered biological activity.
科学的研究の応用
The Amyloid Precursor C-Terminal Peptide has numerous scientific research applications:
Chemistry: Used as a model peptide to study protein folding and aggregation.
Biology: Investigated for its role in cellular signaling and interaction with other proteins.
Medicine: A key target in Alzheimer’s disease research, with studies focusing on its role in disease progression and potential therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents for neurodegenerative diseases
作用機序
The Amyloid Precursor C-Terminal Peptide exerts its effects through several mechanisms:
類似化合物との比較
Amyloid Beta Peptide: Another fragment derived from the Amyloid Precursor Protein, known for its role in forming amyloid plaques in Alzheimer’s disease.
Soluble Amyloid Precursor Protein Alpha: A non-toxic fragment that has neuroprotective properties.
Amyloid Precursor Protein Intracellular Domain: Involved in intracellular signaling and gene expression regulation
Uniqueness: The Amyloid Precursor C-Terminal Peptide is unique due to its specific role in mitochondrial dysfunction and its potential as an early biomarker for Alzheimer’s disease. Unlike other fragments, it has a distinct impact on cellular homeostasis and neurodegeneration .
特性
分子式 |
C86H118N20O27S |
|---|---|
分子量 |
1896.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H118N20O27S/c1-45(107)72(105-83(129)64-17-11-36-106(64)85(131)62(42-67(91)112)103-76(122)56(29-33-71(117)118)97-79(125)58(93-69(114)44-88)40-48-18-22-50(108)23-19-48)84(130)102-61(41-49-20-24-51(109)25-21-49)81(127)94-52(16-9-10-35-87)73(119)100-60(39-47-14-7-4-8-15-47)82(128)101-59(38-46-12-5-3-6-13-46)80(126)98-55(28-32-70(115)116)75(121)95-53(26-30-65(89)110)74(120)99-57(34-37-134-2)78(124)96-54(27-31-66(90)111)77(123)104-63(86(132)133)43-68(92)113/h3-8,12-15,18-25,45,52-64,72,107-109H,9-11,16-17,26-44,87-88H2,1-2H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H,93,114)(H,94,127)(H,95,121)(H,96,124)(H,97,125)(H,98,126)(H,99,120)(H,100,119)(H,101,128)(H,102,130)(H,103,122)(H,104,123)(H,105,129)(H,115,116)(H,117,118)(H,132,133)/t45-,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,72+/m1/s1 |
InChIキー |
IBDVVBQJVQLBET-IETVHQRDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



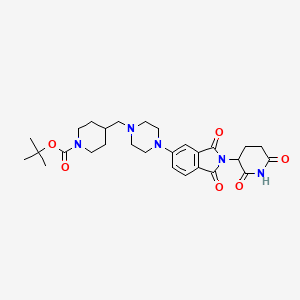

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

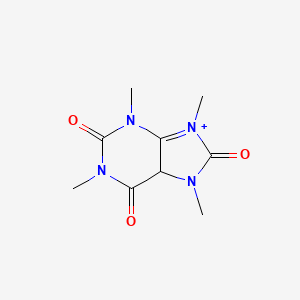
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
